An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Difluoro-2-methoxybenzylamine, a fluorinated aromatic amine of significant interest to the pharmaceutical and materials science sectors. We will delve into its core chemical and physical properties, established synthetic routes, and characteristic spectroscopic data. The document further explores the compound's reactivity, governed by the interplay of its functional groups, and its utility as a strategic building block in medicinal chemistry. The guide concludes with essential safety protocols and handling procedures, offering researchers a complete technical resource for leveraging this versatile molecule in their work.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2] Fluorinated aromatic amines, in particular, are highly sought-after intermediates for synthesizing advanced pharmaceutical agents and agrochemicals.[2]
3,5-Difluoro-2-methoxybenzylamine (CAS No. 886502-00-7) emerges as a key synthetic building block within this chemical space. It offers a unique convergence of a primary amine for versatile derivatization, a methoxy group, and a specific difluoro substitution pattern on the phenyl ring. This precise arrangement provides a scaffold to explore structure-activity relationships (SAR) with fine control over electronic and steric parameters, making it a valuable asset in the development of novel therapeutics, such as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[2]
Figure 1: 2D Structure of 3,5-Difluoro-2-methoxybenzylamine.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and formulation. While some experimental data for 3,5-Difluoro-2-methoxybenzylamine is available from commercial suppliers, a comprehensive analytical profile often requires in-house verification, as some vendors provide this compound on an "as-is" basis without extensive analytical data.[3]
The key identifying and physical properties are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 886502-00-7 | [2][4][5] |
| Molecular Formula | C₈H₉F₂NO | [3][4] |
| Molecular Weight | 173.16 g/mol | [2][3][4] |
| Monoisotopic Mass | 173.06522 Da | [6] |
| Appearance | Solid | [2][3] |
| Melting Point | 32–35 °C | [2] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [2][3][4] |
| Predicted XlogP | 1.0 | [6] |
| Storage Class | 11 - Combustible Solids | [3] |
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound post-synthesis or upon receipt from a supplier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra from vendors are not provided[3], the expected ¹H and ¹³C NMR signals can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: One would anticipate signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons (approx. 3.8-4.0 ppm), a singlet for the benzylic (-CH₂-) protons (approx. 3.8-4.2 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals would be expected for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the methoxy carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be approximately m/z 174.07250.[2][6] Fragmentation patterns would likely involve the loss of the amine group or the methoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching of the ether (around 1020-1250 cm⁻¹), and C-F stretching (around 1100-1350 cm⁻¹).[9]
Synthesis and Manufacturing Workflow
The most direct and established route to 3,5-Difluoro-2-methoxybenzylamine involves the transformation of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[2] This precursor-based approach allows for a reliable and scalable synthesis.
start [label="1,3-Difluoro-2-\nmethoxybenzene"]; aldehyde [label="3,5-Difluoro-2-\nmethoxybenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="3,5-Difluoro-2-\nmethoxybenzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> aldehyde [label=" Formylation\n(e.g., Vilsmeier-Haack) "]; aldehyde -> amine [label=" Reductive Amination\n(e.g., NaBH3CN, NH4OAc) "]; }
Figure 2: High-level synthetic workflow for 3,5-Difluoro-2-methoxybenzylamine.
This protocol outlines the conversion of 3,5-Difluoro-2-methoxybenzaldehyde to the target amine. The choice of reductive amination is based on its high efficiency and operational simplicity for converting aldehydes to primary amines.
Objective: To synthesize 3,5-Difluoro-2-methoxybenzylamine from its aldehyde precursor.
Materials:
-
3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a solution of 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 1 M NaOH solution and brine. Rationale: The NaOH wash removes unreacted ammonium acetate and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3,5-Difluoro-2-methoxybenzylamine.
-
Verification: Confirm the identity and purity of the final product using NMR and MS analysis.
Reactivity and Synthetic Utility
The synthetic utility of 3,5-Difluoro-2-methoxybenzylamine is dictated by the reactivity of its primary amine group, modulated by the electronic effects of the substituted aromatic ring.
-
Electronic Influence: The two fluorine atoms at the 3- and 5-positions act as strong electron-withdrawing groups via induction, which deactivates the aromatic ring towards electrophilic substitution and can slightly decrease the basicity (pKa) of the benzylamine.[2] The ortho-methoxy group provides a competing electron-donating resonance effect.[2] This electronic balance is a key feature for tuning molecular properties in drug design.
-
Nucleophilicity: As a primary amine, the compound readily acts as a nucleophile. Its primary utility lies in forming robust covalent bonds, making it an ideal building block for introducing the 3,5-difluoro-2-methoxyphenyl moiety.
center_node [label="3,5-Difluoro-2-\nmethoxybenzylamine", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
amide [label="Amide Bond Formation\n(with R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfonamide [label="Sulfonamide Synthesis\n(with R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="N-Alkylation\n(with R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff [label="Schiff Base Formation\n(with Aldehydes/Ketones)", fillcolor="#F1F3F4", fontcolor="#202124"];
center_node -> amide [label=" Coupling Agents\n(EDC, HATU) "]; center_node -> sulfonamide [label=" Base\n(e.g., Pyridine) "]; center_node -> alkylation [label=" Base\n(e.g., K₂CO₃) "]; center_node -> schiff [label=" Forms Imines\n(Reversible) "]; }
Figure 3: Key reaction pathways for 3,5-Difluoro-2-methoxybenzylamine.
Key Transformations:
-
Amide Bond Formation: This is one of the most prevalent reactions in medicinal chemistry. The amine can be coupled with carboxylic acids using standard coupling agents like EDC, HATU, or PyBOP to form stable N-(3,5-difluoro-2-methoxybenzyl)amides.[2]
-
N-Alkylation/Arylation: It can undergo alkylation with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in drug candidates.
Applications in Drug Discovery and Beyond
The primary application of 3,5-Difluoro-2-methoxybenzylamine is as a fragment or building block in medicinal chemistry. The difluoro-methoxyphenyl motif is of high interest for developing new therapeutic agents.[2] Its structural features are found in molecules targeting various diseases, and its derivatives have been explored as potential antimicrobial agents.[2]
Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in materials science for applications in liquid crystals and organic electronics, where fluorine substitution can enhance thermal stability and tune electronic properties.[2]
Safety and Handling
Proper handling of 3,5-Difluoro-2-methoxybenzylamine is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary, general precautions for aromatic amines and corrosive solids should be followed.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][10]
-
First Aid:
References
-
PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzylamine (C8H9F2NO). [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
NIST. (n.d.). 2-Methoxybenzylamine. In NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (2016). Supporting information. [Link]
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